molecular formula C5H6N4S B1225023 N-Pyrazinylthiourea CAS No. 31437-05-5

N-Pyrazinylthiourea

Cat. No.: B1225023
CAS No.: 31437-05-5
M. Wt: 154.2 g/mol
InChI Key: TWGSSYKLXJRVDA-UHFFFAOYSA-N
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Description

N-Pyrazinylthiourea is an organosulfur compound with the molecular formula C5H6N4S and a molecular weight of 154.19 g/mol . It is characterized by the presence of a pyrazine ring attached to a thiourea moiety. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Pyrazinylthiourea can be synthesized through the reaction of pyrazine-2-carboxylic acid with thiourea under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-Pyrazinylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Pyrazinylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pyrazinylthiourea involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: N-Pyrazinylthiourea is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The pyrazine ring enhances its ability to interact with various biological targets, making it more versatile in scientific research and industrial applications .

Properties

IUPAC Name

pyrazin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSSYKLXJRVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185362
Record name N-Pyrazinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31437-05-5
Record name N-Pyrazinylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Pyrazinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aminopyrazine (2 g, 21.03 mmol) is dissolved in ethanol (20 ml) and benzoylisothiocyanate (2.82 ml) is added dropwise. The mixture is heated to 80° C. with stirring for 10 minutes then allowed to cool to room temperature. The solvent is removed in vacuo and the resulting solid dissolved in 1M sodium hydroxide (30 ml) and heated under reflux for 1 hour. The resultant suspension is filtered and the solid washed with water and a little cold methanol. The solid is dried in vacuo to yield the title compound, m.p. 239-239.5° C., MH+ (AP+): 138 (M+-NH3).
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2 g
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Synthesis routes and methods III

Procedure details

A solution of N-[(pyrazin-2-ylamino) carbonothioyl]benzamide (25 g, 0.096 mol) in 10% NaOH solution (200 ml) is stirred at 80° C. for 20 min. The reaction mixture is cooled and the solvent is removed under vacuum. The residue is acidified with 2M HCl to pH=1 and then basified with ammonium hydroxide. The solid precipitated is collected by filtration and dried under suction affording N-Pyrazin-2-ylthiourea as a solid (12 g; 80%). 1H NMR (DMSO-d6, 300 MHz): δ 8.24 (br s, 2H), 8.54 (s, 1H), 9.10 (m, 1H), 9.95 (m, 1H), 10.66 (br s, 1H). M+ (ESI): 154.9. HPLC (Method B), Rt: 3.47 min (purity: 98.23%). TLC: Chloroform/methanol (9/1): Rf−0.25. Mp: 234° C.-235° C.
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25 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research on N-pyrazinylthiourea derivatives?

A1: The research focuses on synthesizing a series of this compound derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. The study demonstrated that various modifications at the 3- and 6- positions of the pyrazine ring, achieved by introducing different alkoxy groups (methoxy, benzyloxy, chlorobenzyloxy, etc.), led to the successful synthesis of a range of this compound derivatives. These derivatives exhibited varying degrees of tuberculostatic activity, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/cm³ to 1000 µg/cm³. This finding suggests that N-pyrazinylthioureas hold potential as lead compounds for developing new antituberculosis agents. []

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